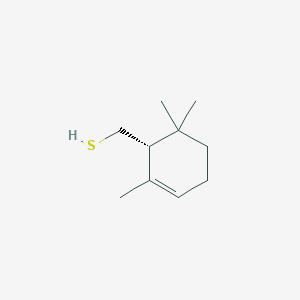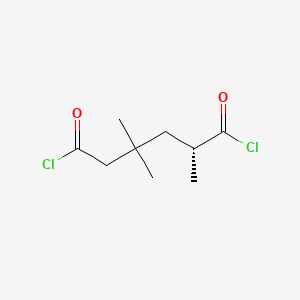
Hexanedioyl dichloride, 2,2,4(or 2,4,4)-trimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexanedioyl dichloride, 2,2,4(or 2,4,4)-trimethyl- is a chemical compound with significant applications in various fields. This compound is known for its unique structure, which includes a hexanedioyl backbone with dichloride groups and trimethyl substitutions. It is used in various synthetic processes and has notable properties that make it valuable in scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Hexanedioyl dichloride, 2,2,4(or 2,4,4)-trimethyl- can be synthesized through several methods. One common approach involves the reaction of hexanedioic acid with thionyl chloride, which replaces the hydroxyl groups with chlorine atoms. The reaction typically occurs under reflux conditions with an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of hexanedioyl dichloride, 2,2,4(or 2,4,4)-trimethyl- often involves large-scale chlorination processes. These processes use specialized equipment to handle the reactive intermediates and ensure the purity of the final product. The reaction conditions are carefully controlled to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Hexanedioyl dichloride, 2,2,4(or 2,4,4)-trimethyl- undergoes various chemical reactions, including:
Substitution Reactions: The dichloride groups can be replaced by other nucleophiles, such as amines or alcohols, to form amides or esters.
Hydrolysis: The compound can be hydrolyzed to form hexanedioic acid and hydrochloric acid.
Reduction: Reduction reactions can convert the dichloride groups to hydrogen atoms, resulting in the formation of hexanedioyl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. These reactions typically occur under mild conditions with the presence of a base to neutralize the hydrochloric acid formed.
Hydrolysis: Water or aqueous solutions of bases like sodium hydroxide are used to hydrolyze the compound.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used for reduction reactions.
Major Products
Amides and Esters: Formed through substitution reactions with amines and alcohols.
Hexanedioic Acid: Produced through hydrolysis.
Hexanedioyl Compounds: Resulting from reduction reactions.
Wissenschaftliche Forschungsanwendungen
Hexanedioyl dichloride, 2,2,4(or 2,4,4)-trimethyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of various derivatives.
Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: Utilized in the development of drug delivery systems and as a precursor for active pharmaceutical ingredients.
Industry: Applied in the production of polymers, resins, and specialty chemicals.
Wirkmechanismus
The mechanism of action of hexanedioyl dichloride, 2,2,4(or 2,4,4)-trimethyl- involves its reactivity with nucleophiles. The dichloride groups are highly reactive and can form covalent bonds with various nucleophiles, leading to the formation of new compounds. This reactivity is harnessed in synthetic processes to create a wide range of products.
Vergleich Mit ähnlichen Verbindungen
Hexanedioyl dichloride, 2,2,4(or 2,4,4)-trimethyl- can be compared with other similar compounds, such as:
Hexanedioyl dichloride: Lacks the trimethyl substitutions, making it less sterically hindered and more reactive.
Adipoyl dichloride: Another similar compound used in polymer synthesis, but with different reactivity due to the absence of trimethyl groups.
Sebacoyl dichloride: Has a longer carbon chain, resulting in different physical properties and applications.
The uniqueness of hexanedioyl dichloride, 2,2,4(or 2,4,4)-trimethyl- lies in its specific structure, which imparts distinct reactivity and properties, making it valuable for specialized applications in various fields.
Eigenschaften
CAS-Nummer |
89982-04-7 |
|---|---|
Molekularformel |
C9H14Cl2O2 |
Molekulargewicht |
225.11 g/mol |
IUPAC-Name |
(2R)-2,4,4-trimethylhexanedioyl dichloride |
InChI |
InChI=1S/C9H14Cl2O2/c1-6(8(11)13)4-9(2,3)5-7(10)12/h6H,4-5H2,1-3H3/t6-/m1/s1 |
InChI-Schlüssel |
FWOGWYYBHMJNRX-ZCFIWIBFSA-N |
Isomerische SMILES |
C[C@H](CC(C)(C)CC(=O)Cl)C(=O)Cl |
Kanonische SMILES |
CC(CC(C)(C)CC(=O)Cl)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


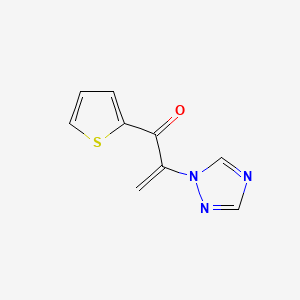
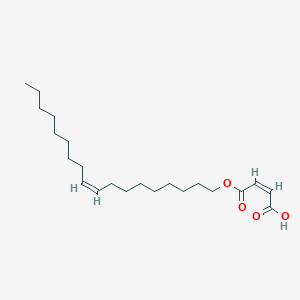
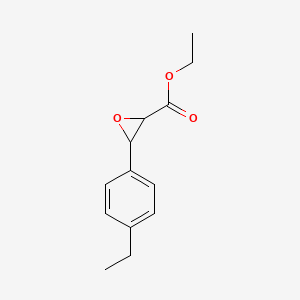
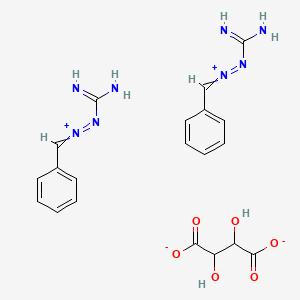
![2,2'-Thiobis[4,6-di-tert-butyl-m-cresol]](/img/structure/B12664764.png)




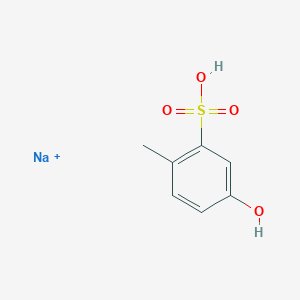
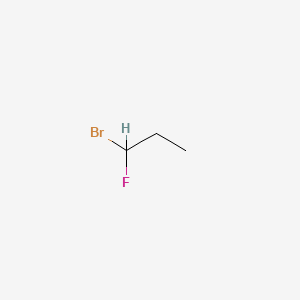
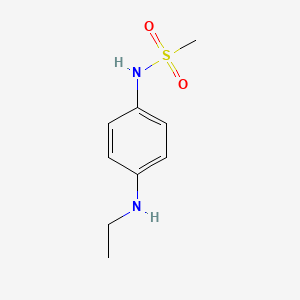
![1,1-Bis[2-(carbamoylamino)ethyl]-3-octadecylurea](/img/structure/B12664818.png)
